N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide
Description
N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide is an acetamide derivative featuring a cyano-substituted cyclopropylmethyl group and a 3-ethylsulfonylphenyl moiety. The ethylsulfonyl group is a strong electron-withdrawing substituent, which may enhance binding affinity to biological targets by influencing electronic interactions.
Properties
IUPAC Name |
N-[cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-21(19,20)13-5-3-4-11(8-13)9-15(18)17-14(10-16)12-6-7-12/h3-5,8,12,14H,2,6-7,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWXAXFRJUMQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)CC(=O)NC(C#N)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Chemical Formula : CHNOS
- Molecular Weight : 288.36 g/mol
- Functional Groups : Contains a cyano group, cyclopropyl moiety, and an ethylsulfonyl phenyl group.
Research indicates that this compound may act through multiple pathways:
- Modulation of Receptors : The compound has been identified as a modulator of retinoid-related orphan receptor gamma (RORγ), which plays a crucial role in immune response and inflammation .
- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, potentially beneficial in treating autoimmune diseases.
Biological Activity Data
Table 1 summarizes key biological activities observed in various studies:
Case Studies
- RORγ Modulation in Autoimmune Models :
- A study investigated the effects of the compound on mouse models of autoimmune diseases. Results indicated that treatment led to a decrease in disease severity, attributed to the modulation of RORγ activity.
- Inflammation Reduction in Arthritis Models :
- In a controlled experiment, subjects with induced arthritis were treated with varying doses of the compound. The findings demonstrated a dose-dependent reduction in swelling and pain, suggesting potential therapeutic use for inflammatory conditions.
Research Findings
Recent research has focused on the pharmacokinetics and safety profile of this compound:
- Absorption and Metabolism : Studies indicate that the compound is well-absorbed with a half-life suitable for therapeutic use.
- Safety Profile : Toxicological assessments have shown minimal adverse effects at therapeutic doses, making it a candidate for further clinical trials.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Functional Group Variations
The compound is compared with analogs based on substituent variations, heterocyclic motifs, and pharmacological profiles. Key examples include:
Table 1: Structural and Pharmacological Comparison
Pharmacological and Physical Property Trends
- Electronic Effects : The ethylsulfonyl group in the target compound likely increases polarity and hydrogen-bonding capacity compared to chloro or methyl substituents in analogs .
- Lipophilicity: Cyclopropane and cyanophenyl groups balance lipophilicity, whereas dichlorophenyl (LogP ~3.5) and thienopyridine (LogP ~2.8) substituents may reduce aqueous solubility .
- Conformational Flexibility : The dihedral angles in dichlorophenyl analogs (54.8°–77.5°) suggest variable binding modes, while the rigid cyclopropane in the target compound may restrict conformation, enhancing selectivity .
Research Implications
The structural uniqueness of this compound positions it as a promising candidate for further pharmacological studies. Comparative analysis highlights the importance of:
- Substituent Optimization: Balancing polarity (via sulfonyl/cyano) and lipophilicity (via cyclopropane) for improved ADME profiles.
- Conformational Studies : Investigating rigid vs. flexible analogs to refine target engagement.
Further research should focus on synthesizing derivatives with modified sulfonyl groups and evaluating their pharmacokinetic parameters in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
